

# Application Note: High-Yield Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction

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Compound of Interest		
Compound Name:	Phenyl benzoate	
Cat. No.:	B166620	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Schotten-Baumann reaction is a robust and widely used method for the synthesis of esters and amides.[1] This application note provides a detailed protocol for the high-yield synthesis of **phenyl benzoate** from phenol and benzoyl chloride, utilizing aqueous sodium hydroxide as a base catalyst.[2][3] The reaction proceeds through the formation of a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester.[4] This method is valued for its efficiency, use of inexpensive reagents, and straightforward product isolation.[5] The biphasic reaction conditions, typically involving water and an organic solvent, allow for the base to neutralize the hydrochloric acid byproduct, driving the reaction to completion while the product remains in the organic phase.[6]

# **Reaction Principle**

The synthesis of **phenyl benzoate** via the Schotten-Baumann reaction involves the benzoylation of phenol.[7] The reaction is facilitated by a base, such as sodium hydroxide, which deprotonates the phenol to form the sodium phenoxide salt.[4] This phenoxide ion is a potent nucleophile that readily attacks the benzoyl chloride. The chloride ion is subsequently displaced, resulting in the formation of **phenyl benzoate** and sodium chloride.[4] The overall reaction is as follows:

 $C_6H_5OH + C_6H_5COCI + NaOH \rightarrow C_6H_5COOC_6H_5 + NaCI + H_2O$ 



# **Summary of Experimental Conditions**

The following table summarizes various reported experimental conditions for the synthesis of **phenyl benzoate**. While specific yields are often dependent on precise experimental execution, these parameters provide a reliable starting point for achieving high yields.

Parameter	Protocol 1	Protocol 2	Protocol 3	Protocol 4
Phenol	1.0 g[4][7]	0.5 g[8]	1.07 g (1 mL)[9]	2.0 g[10]
Benzoyl Chloride	2.0 mL[4][7]	2.0 mL[8]	2.42 g (2 mL)[9]	4.0 cm <sup>3</sup> [10]
NaOH Solution	15 mL of 10% w/v[4][7]	10 mL of 5%[8]	15 mL of 10%[9]	30 cm <sup>3</sup> of 2.0 M[10]
Reaction Time	30 minutes[4][7]	15 minutes[8]	10-15 minutes[9]	15 minutes[10]
Purification	Recrystallization (Ethanol)[4]	Recrystallization (Ethanol)[8]	Recrystallization (Ethanol)[9]	Recrystallization (Methylated Spirits)[10]
Reported Yield	Not specified	Not specified	Not specified	Not specified

## **Detailed Experimental Protocol**

This protocol synthesizes common methodologies to provide a comprehensive procedure for the synthesis of **phenyl benzoate**.[4][8][9]

#### 4.1 Materials and Equipment:

- Chemicals: Phenol, Benzoyl Chloride, Sodium Hydroxide (NaOH), Ethanol, Distilled Water.
  [9]
- Glassware: 100 mL or 250 mL Conical flask (Erlenmeyer flask) with a secure stopper,
  Beakers, Measuring cylinder, Büchner funnel, and suction flask.[9][10]
- Equipment: Analytical balance, Magnetic stirrer (optional), Ice bath, Filtration apparatus (vacuum source), Melting point apparatus.[9]

#### 4.2 Procedure:

## Methodological & Application





- Preparation of Sodium Phenoxide: In a 250 cm<sup>3</sup> conical flask, dissolve 2.0 g of phenol in 30 cm<sup>3</sup> of 10% (w/v) sodium hydroxide solution.[10] Stopper the flask and swirl until the phenol is completely dissolved. An ice bath can be used for cooling if the dissolution is exothermic.
- Addition of Benzoyl Chloride: Working in a fume hood, carefully add 4.0 cm<sup>3</sup> of benzoyl chloride to the sodium phenoxide solution in small portions.[8][10]
- Reaction: Securely stopper the flask and shake it vigorously for approximately 15-20 minutes.[8][10] The solid product, phenyl benzoate, will begin to precipitate. The reaction is complete when the characteristic pungent smell of benzoyl chloride is no longer detectable.
  [7]
- Product Isolation: Collect the crude **phenyl benzoate** precipitate by vacuum filtration using a Büchner funnel.[7][10] Break up any lumps on the filter paper with a spatula to ensure efficient washing.
- Washing: Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and sodium hydroxide.[8]
- Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimum amount of hot ethanol.[8][9] Dissolve the solid in hot ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. Determine the final weight to calculate the percentage yield and characterize the product by measuring its melting point (Expected: 68-70°C).[3]

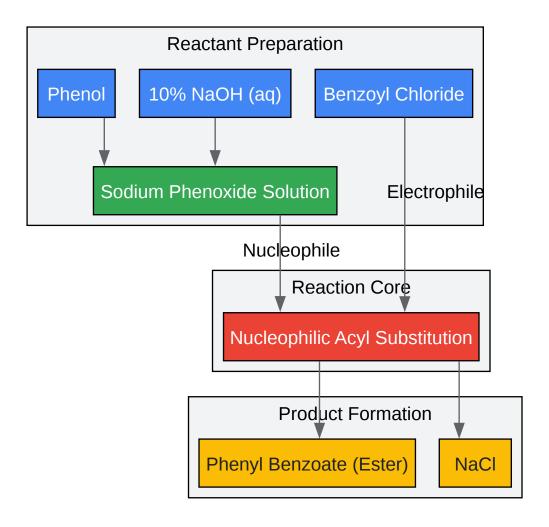
### 4.3 Safety Precautions:

- Phenol: Toxic and can cause severe chemical burns. Handle with appropriate gloves and eye protection.[8]
- Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). This reagent must be handled with care in a well-ventilated fume hood.[8][9]
- Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.



# **Experimental Workflow and Logic**

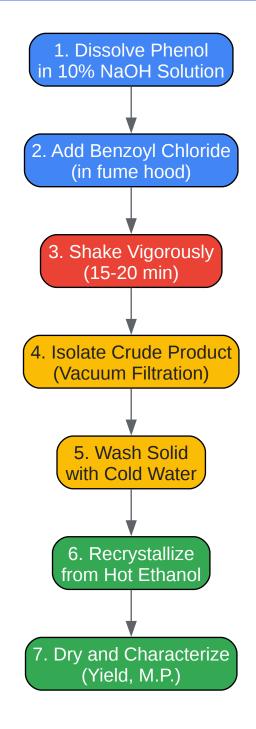
The following diagrams illustrate the key relationships and the step-by-step workflow of the synthesis process.



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Caption: Reaction mechanism overview for **phenyl benzoate** synthesis.





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Caption: Step-by-step experimental workflow for synthesis.

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